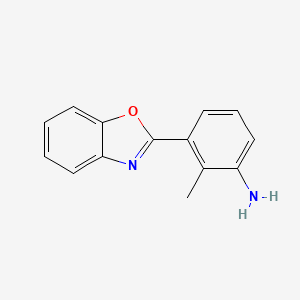

3-(1,3-Benzoxazol-2-yl)-2-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1,3-Benzoxazol-2-yl)-2-methylaniline” is a compound that has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives have been synthesized using different pathways. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups. For compound 1 there are twelve possible conformers and tautomers .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways. The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

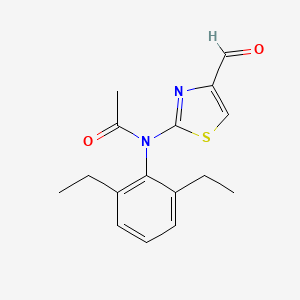

3-(1,3-Benzoxazol-2-yl)-2-methylaniline and its derivatives have been explored for their unique chemical properties and synthesis pathways. For instance, a study by Gabriele et al. (2006) detailed a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the potential of using 3-(1,3-Benzoxazol-2-yl)-related compounds in complex chemical reactions (Gabriele et al., 2006).

Potential in Medical Imaging

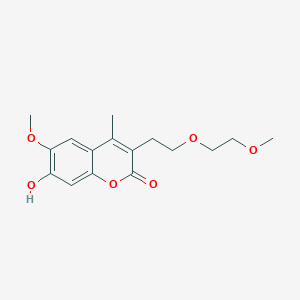

The benzoxazole scaffold, including this compound derivatives, has found applications in developing imaging agents for diseases such as Alzheimer's. Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for positron emission tomography (PET) imaging of cerebral β-amyloid plaques, indicating its utility in neuroimaging and Alzheimer's disease research (Cui et al., 2012).

Catalysis and Organic Synthesis

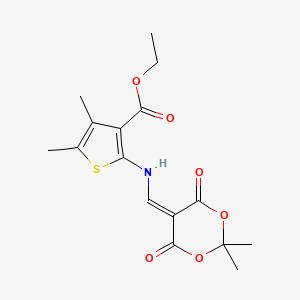

In the realm of catalysis and organic synthesis, the benzoxazole moiety has been utilized as a directing group. Lahm and Opatz (2014) found that the benzoxazol-2-yl- substituent acted as a removable activating and directing group in the alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines, highlighting its versatility in synthetic organic chemistry (Lahm & Opatz, 2014).

Pharmaceutical Applications

Moreover, the structural motif of this compound has been incorporated into pharmaceuticals. A study by Sączewski et al. (2008) on novel benzazole derivatives revealed potential medical applications, particularly as alpha 2-adrenoceptor ligands, suggesting their significance in drug development (Sączewski et al., 2008).

Novel Reaction Methodologies

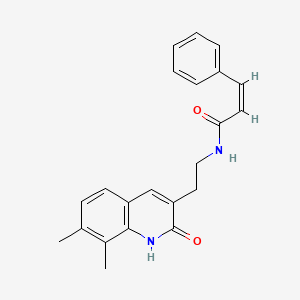

A method developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, as reported by Shaabani et al. (2009), underscores the adaptability of benzoxazole derivatives in creating compounds with a broad spectrum of biological activities, including anxiolytic and anticonvulsant properties (Shaabani et al., 2009).

Zukünftige Richtungen

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, it can be inferred that “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” may have potential applications in these areas in the future.

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been known to interact with various biological targets .

Mode of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Biochemical Pathways

It has been suggested that benzoxazole derivatives may play a role in adipogenesis, potentially interacting with the estrogen receptor beta (erβ) .

Pharmacokinetics

It is known that benzoxazole derivatives are metabolized primarily by cyp3a .

Result of Action

Benzoxazole derivatives have been reported to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Action Environment

The synthesis of benzoxazole derivatives has been achieved under different reaction conditions and catalysts .

Biochemische Analyse

Biochemical Properties

Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby influencing their function .

Cellular Effects

Benzoxazole derivatives have been reported to exhibit antimicrobial activity against various bacterial strains . They have also shown anticancer activity in human colorectal carcinoma (HCT116) cancer cell line .

Molecular Mechanism

Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXHSJUELTXXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)

![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde](/img/structure/B2780354.png)

![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)

![2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2780361.png)